tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate
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Overview
Description
tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring substituted with a methyl and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent.
Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced forms, such as amines.
Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Protecting Groups: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis due to their stability and ease of removal under mild conditions.
Biology:
Enzyme Inhibitors: Some derivatives of tert-butyl carbamates have been studied as enzyme inhibitors, particularly in the context of inhibiting proteases and other enzymes involved in disease pathways.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl carbamates often involves their role as enzyme inhibitors or as intermediates in biochemical pathways. The carbamate group can interact with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific structure of the carbamate and the enzyme involved.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the cyclopentyl ring.
tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate: Similar structure with a different substitution pattern on the cyclopentyl ring.
Uniqueness:
Structural Complexity: tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate has a unique combination of a tert-butyl group, a carbamate moiety, and a substituted cyclopentyl ring, which imparts distinct chemical and biological properties.
Biological Activity
tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, metabolism, and implications in pharmacology, supported by detailed research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a cyclopentyl structure, which contributes to its unique biological properties. The molecular formula is C10H19NO, with a molecular weight of approximately 201.26 g/mol.
Research indicates that tert-butyl carbamates can modulate various biological pathways. Specifically, studies have shown that compounds similar to this compound may interact with enzyme systems such as cytochrome P450, influencing drug metabolism and clearance rates in vivo . The modulation of these enzymes can lead to altered pharmacokinetics of co-administered drugs.
Metabolic Stability
A significant aspect of the biological activity of this compound is its metabolic stability. In vitro studies using rat and human liver microsomes have demonstrated that the primary metabolic pathway involves oxidation of the tert-butyl group . This metabolic pathway suggests that modifications to the structure can enhance stability and reduce clearance rates, making it a candidate for further development in drug design.
In Vitro Studies
In vitro biotransformation studies have shown that the compound undergoes oxidative metabolism primarily via cytochrome P450 isoforms such as CYP3A4/5 and CYP2D6 . These findings are crucial for understanding how structural modifications can lead to improved metabolic profiles.
Case Studies
- Cancer Treatment Potential : Compounds related to tert-butyl carbamates have been studied for their potential in treating various cancers. For instance, certain derivatives have shown efficacy in inhibiting ERK1/2 pathways in cancers such as melanoma and colorectal cancer .
- Neurodegenerative Diseases : The modulation of γ-secretase activity by carbamate derivatives has implications for Alzheimer's disease treatment, indicating a broader therapeutic potential beyond oncology .
Table 1: Metabolic Stability Comparison
Compound | LogP | In Vitro Clearance (mL/min/kg) | Major Metabolites |
---|---|---|---|
This compound | 4.2 | 63 | Alcohol derivative |
Cp-CF3 analogue | 4.0 | 30 | Hydroxyl derivative |
This table illustrates the differences in metabolic stability between this compound and its analogues, highlighting the potential for increased stability with structural modifications.
Properties
IUPAC Name |
tert-butyl N-(2-methyl-5-oxocyclopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7-5-6-8(13)9(7)12-10(14)15-11(2,3)4/h7,9H,5-6H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYOUIUVZSYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610044 |
Source
|
Record name | tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138871-73-5 |
Source
|
Record name | tert-Butyl (2-methyl-5-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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